molecular formula C24H20N6O3S B7785667 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Cat. No.: B7785667
M. Wt: 472.5 g/mol
InChI Key: CQFSKEQQQOHMIN-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide” is known as Tris(2,4-di-tert-butylphenyl)phosphite. This compound is an organophosphorus compound widely used as a stabilizer in polymers, where it functions as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is known for its effectiveness in preventing the degradation of polymers by heat and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2,4-di-tert-butylphenyl)phosphite is synthesized through the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of Tris(2,4-di-tert-butylphenyl)phosphite follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4-di-tert-butylphenyl)phosphite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 2,4-di-tert-butylphenol.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used under controlled conditions.

Major Products

    Oxidation: The major product is tris(2,4-di-tert-butylphenyl)phosphate.

    Hydrolysis: The major products are phosphorous acid and 2,4-di-tert-butylphenol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Tris(2,4-di-tert-butylphenyl)phosphite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tris(2,4-di-tert-butylphenyl)phosphite exerts its effects involves its ability to scavenge free radicals. It acts as an antioxidant by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause degradation of polymers and biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant used in polymers.

    Tris(nonylphenyl)phosphite: Similar in structure but with different alkyl groups.

Uniqueness

Tris(2,4-di-tert-butylphenyl)phosphite is unique due to its high thermal stability and effectiveness as an antioxidant. Its bulky tert-butyl groups provide steric hindrance, which enhances its stability and prevents it from easily undergoing degradation reactions .

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3S/c1-15-20(23(33)30(29(15)2)17-11-7-4-8-12-17)26-19(31)14-34-24-27-21(16-9-5-3-6-10-16)18(13-25)22(32)28-24/h3-12H,14H2,1-2H3,(H,26,31)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSKEQQQOHMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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